5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
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Overview
Description
5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one is a complex organic compound with a multifaceted structure It belongs to the class of flavonoids, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of chromen-4-one structures. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the flavonoid core structure. Subsequent chemical modifications, including glycosylation and hydroxylation, are performed to achieve the final compound. These methods are optimized for large-scale production, ensuring cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the chromen-4-one structure, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized flavonoid derivatives, reduced chromen-4-one analogs, and substituted flavonoid compounds with diverse functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, the compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties. It is investigated for its potential to modulate various biological pathways, including those involved in oxidative stress and inflammation.
Medicine
In medicine, the compound is explored for its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, the compound is used in the formulation of dietary supplements, cosmetics, and functional foods. Its antioxidant properties are particularly valued in preserving the stability and shelf-life of various products.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, including:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammation and cell proliferation.
Signal Transduction Modulation: Modulating signaling pathways related to cell survival, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anticancer and cardioprotective effects.
Luteolin: A flavonoid with potent anti-inflammatory and neuroprotective activities.
Uniqueness
5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one is unique due to its specific glycosidic linkages and the presence of both methoxy and hydroxyethoxy groups. These structural features contribute to its distinct chemical reactivity and biological activities, setting it apart from other flavonoids.
Properties
Molecular Formula |
C30H36O16 |
---|---|
Molecular Weight |
652.6 g/mol |
IUPAC Name |
5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-15(32)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)19(7-13)41-6-5-31/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21?,23+,24+,25+,26?,27+,28-,29+,30+/m0/s1 |
InChI Key |
WPEGKIKHFSQQCA-OYTBLITJSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OCC2[C@H](C([C@@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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